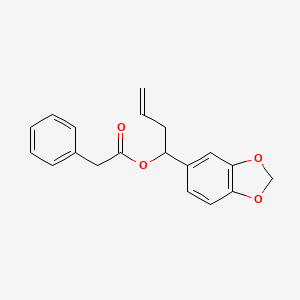
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate is an organic compound that features a benzodioxole ring fused to a butenyl chain, which is further esterified with phenylacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate typically involves the esterification of phenylacetic acid with the corresponding alcohol, 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one: Shares the benzodioxole ring but differs in the side chain structure.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of the phenylacetate group.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate is unique due to its specific ester linkage and the presence of both benzodioxole and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5434-13-9 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)but-3-enyl 2-phenylacetate |
InChI |
InChI=1S/C19H18O4/c1-2-6-16(15-9-10-17-18(12-15)22-13-21-17)23-19(20)11-14-7-4-3-5-8-14/h2-5,7-10,12,16H,1,6,11,13H2 |
InChI-Schlüssel |
UAPOBXDQOKNTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC2=C(C=C1)OCO2)OC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
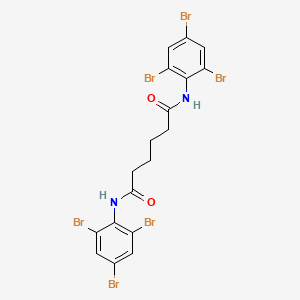
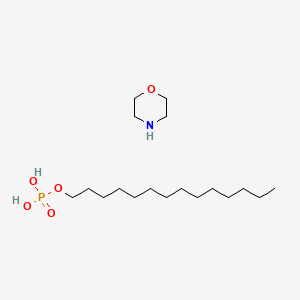
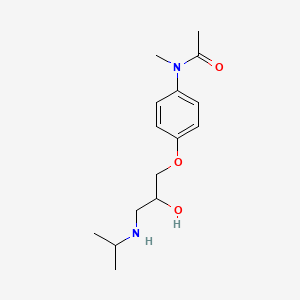
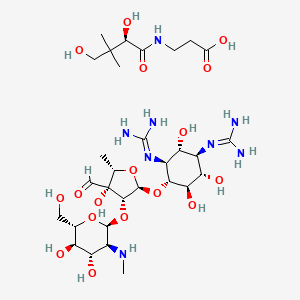

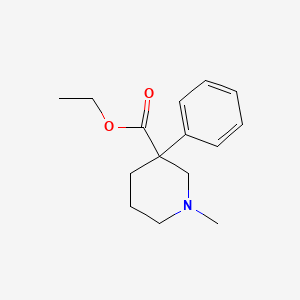

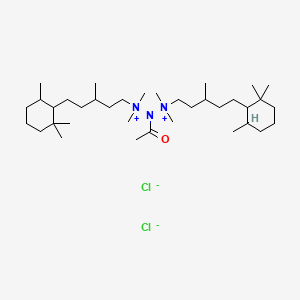
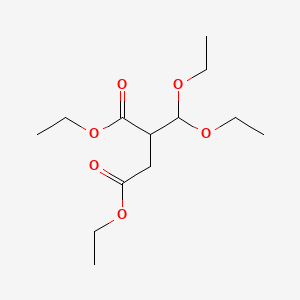
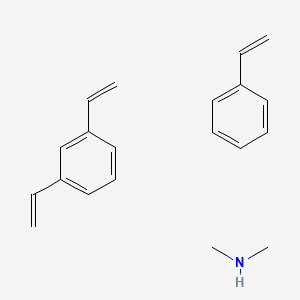
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


